3-(3-Hydroxyphenyl)-3-hydroxypropionic acid
Descripción
Propiedades
IUPAC Name |
3-hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTAGVZHYUZYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863132 | |
| Record name | 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3247-75-4 | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3247-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003247754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-HYDROXYPHENYL)-3-HYDROXYPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IV9236GRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid (HPHPA) as a Human Urinary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(3-Hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) is a human urinary metabolite that has garnered significant attention in the scientific community. Its presence and concentration in urine are closely linked to the metabolic activity of specific gut microbiota, particularly certain species of the genus Clostridium. Elevated levels of HPHPA have been associated with gut dysbiosis and are increasingly recognized as a potential biomarker in neuropsychiatric disorders such as autism spectrum disorder (ASD) and schizophrenia. This guide provides a comprehensive overview of the biochemical origins, analytical methodologies for quantification, and clinical significance of HPHPA, offering a valuable resource for researchers and drug development professionals in this burgeoning field.
Introduction: The Emergence of HPHPA as a Key Biomarker
This compound (HPHPA) is an organic acid found in human urine.[1] While initially thought to be solely a product of dietary phenylalanine metabolism, it is now understood to be a significant product of microbial metabolism in the gastrointestinal tract.[1] Specifically, HPHPA is generated by certain species of Clostridium bacteria through the metabolism of dietary polyphenols and the amino acid phenylalanine.[2][3][4]
The clinical relevance of HPHPA stems from its association with neuropsychiatric and gastrointestinal conditions. Elevated urinary concentrations of HPHPA have been reported in individuals with autism spectrum disorder and schizophrenia, suggesting a potential role in the pathophysiology of these complex disorders.[5][6] The proposed mechanism for its neurotoxic effects involves the inhibition of the enzyme dopamine beta-hydroxylase, which is critical for the synthesis of the neurotransmitter norepinephrine from dopamine.[7] This disruption in catecholamine metabolism can lead to an imbalance in neurotransmitter levels, potentially contributing to the behavioral and cognitive symptoms observed in these conditions.
Biochemical Origins of HPHPA: A Gut-Brain Connection
The production of HPHPA is a multi-step process that begins in the gut with the action of specific anaerobic bacteria on dietary precursors.
Dietary Precursors: The primary dietary precursors for HPHPA synthesis are the amino acid phenylalanine and various polyphenolic compounds found in fruits and other plant-based foods.[2]
Microbial Transformation: Several species of Clostridium, including C. sporogenes, C. botulinum, C. caloritolerans, C. angenoti, C. ghoni, C. bifermentans, C. difficile, and C. sordellii, are known to produce HPHPA.[8] The biochemical pathway involves the conversion of phenylalanine to m-tyrosine (3-hydroxyphenylalanine), which is then further metabolized to HPHPA.[2] Another proposed pathway involves the fermentation of phenylalanine to 3-phenylpropionic acid, which is then hydroxylated and subsequently undergoes beta-oxidation to form HPHPA.
Figure 1: Simplified diagram of the biochemical pathway of HPHPA formation.
Analytical Methodologies for Urinary HPHPA Quantification
Accurate and reliable quantification of HPHPA in urine is crucial for both research and potential clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary analytical techniques employed for this purpose.
Sample Preparation: The Critical First Step
Proper sample preparation is paramount to remove interfering substances and concentrate the analyte of interest.
-
Urine Collection: A first-morning or 24-hour urine collection is typically used. Samples should be stored at -20°C or lower until analysis to prevent degradation.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): This is a common method for extracting organic acids from urine.[9] A typical protocol involves acidifying the urine sample and extracting the organic acids into an organic solvent like ethyl acetate.[9]
-
Solid-Phase Extraction (SPE): SPE can also be used for sample cleanup and concentration, offering an alternative to LLE.
-
Figure 2: General analytical workflow for urinary HPHPA quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like HPHPA, a derivatization step is necessary to increase their volatility.
Detailed GC-MS Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled HPHPA).
-
Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge to separate the layers and transfer the upper organic layer to a clean tube.
-
Repeat the extraction process two more times, combining the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: A non-polar column, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[6]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 300°C), and holds for a period to ensure elution of all compounds.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification. The mass spectrum of the HPHPA-TMS derivative will show characteristic fragment ions.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of HPHPA without the need for derivatization.
Detailed LC-MS/MS Protocol:
-
Sample Preparation:
-
To 100 µL of urine, add an internal standard.
-
Add 900 µL of a protein precipitation solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with an appropriate mobile phase compatible solvent (e.g., water with 0.1% formic acid).
-
Filter the diluted sample through a 0.22 µm filter before injection.
-
-
LC-MS/MS Analysis:
-
LC Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm), is suitable for separating HPHPA from other urinary components.[12][13]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode is used for quantification. Specific precursor-to-product ion transitions for HPHPA are monitored to ensure high selectivity and sensitivity.
-
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation & Dilution |
| Derivatization | Required (e.g., with BSTFA) | Not Required |
| Instrumentation | Gas Chromatograph-Mass Spectrometer | Liquid Chromatograph-Tandem Mass Spectrometer |
| Column | Non-polar (e.g., DB-5ms) | Reversed-phase (e.g., C18) |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM)/Selected Reaction Monitoring (SRM) |
| Sensitivity | Good | Excellent |
| Throughput | Moderate | High |
Table 1: Comparison of GC-MS and LC-MS/MS for HPHPA Analysis.
Quantitative Analysis and Interpretation
The concentration of HPHPA in urine is typically reported relative to the creatinine concentration to account for variations in urine dilution.
| Population | HPHPA Concentration (mmol/mol creatinine) | Reference |
| Healthy Males (under 13) | 0 - 220 | [4] |
| Children with Autism Spectrum Disorder (Mean ± SD) | 244.18 ± 261.03 | [1] |
| Control Children (Mean ± SD) | 15.53 ± 31.56 | [1] |
| Patient with Acute Schizophrenia | 7500 | [5] |
Table 2: Reported Urinary HPHPA Concentrations.
Interpretation of Results:
-
Normal Levels: The presence of low levels of HPHPA in urine is considered normal and reflects a healthy gut microbiome and diet.
-
Elevated Levels: Significantly elevated levels of HPHPA can be indicative of an overgrowth of specific Clostridium species in the gut. This finding may warrant further investigation into the individual's gut health and could be a contributing factor in individuals with neuropsychiatric symptoms. In a survey of 1000 urine organic acid tests, 15.2% had abnormally elevated HPHPA levels.[14]
Clinical Significance and Future Perspectives
The growing body of evidence linking elevated HPHPA to neuropsychiatric disorders highlights its potential as a valuable biomarker. Its role in the gut-brain axis is an active area of research, with implications for understanding the pathophysiology of these conditions and developing novel therapeutic strategies.
Association with Neuropsychiatric Disorders:
-
Autism Spectrum Disorder (ASD): Multiple studies have reported significantly higher urinary HPHPA levels in children with ASD compared to neurotypical controls.[1][6] The neurotoxic effects of HPHPA on dopamine metabolism are hypothesized to contribute to the behavioral and neurological symptoms of ASD.
-
Schizophrenia: Extremely high levels of HPHPA have been observed in individuals during acute psychotic episodes, with a reduction in HPHPA levels correlating with clinical improvement following antibiotic treatment.[5]
Gastrointestinal Health:
Elevated HPHPA is a direct indicator of dysbiosis, specifically an overgrowth of certain Clostridium species. This can be associated with gastrointestinal symptoms and may be particularly relevant in the context of Clostridium difficile infection.
Future Directions:
-
Standardization of Analytical Methods: Further efforts are needed to standardize analytical protocols for HPHPA quantification to ensure comparability of results across different laboratories.
-
Establishment of Robust Reference Ranges: The establishment of comprehensive reference ranges for HPHPA in different age groups and populations is essential for accurate clinical interpretation.
-
Therapeutic Interventions: Research into interventions aimed at modulating the gut microbiota to reduce HPHPA production, such as the use of specific probiotics or targeted antimicrobial therapies, holds promise for individuals with elevated levels and associated symptoms.
-
Drug Development: HPHPA and its metabolic pathway may represent novel targets for drug development aimed at mitigating the neurological consequences of gut dysbiosis.
Conclusion
HPHPA is a key urinary metabolite that serves as a window into the complex interplay between the gut microbiome, diet, and host health. Its strong association with specific Clostridium species and its potential role in the pathophysiology of neuropsychiatric disorders make it a biomarker of significant interest. The analytical methods for its quantification are well-established, and ongoing research continues to elucidate its clinical utility. For researchers and drug development professionals, understanding the nuances of HPHPA analysis and interpretation is crucial for advancing our knowledge of the gut-brain axis and developing innovative therapeutic strategies.
References
Sources
- 1. erndim.org [erndim.org]
- 2. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPHPA (Males Under Age 13) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Increased urinary excretion of a this compound (HPHPA), an abnormal phenylalanine metabolite of Clostridia spp. in the gastrointestinal tract, in urine samples from patients with autism and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. scispace.com [scispace.com]
- 8. Why HPHPA Marker Is Useful for Treating Disorders | MosaicDX [mosaicdx.com]
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- 10. researchgate.net [researchgate.net]
- 11. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. ecs.umass.edu [ecs.umass.edu]
- 14. Clostridia Detection And Comparison Of Organic Acid Detection Versus Stool Testing - MosaicDX [mosaicdx.com]
The Crossroads of Metabolism: A Technical Guide to HPHPA and its Intimate Link with Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate tapestry of human metabolism, the interplay between our own biochemical pathways and those of our resident gut microbiota is a frontier of intense scientific exploration. Among the myriad of microbial metabolites, 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) has emerged as a significant biomarker, intricately linked to phenylalanine metabolism, gut dysbiosis, and the pathophysiology of several neuropsychiatric disorders. This guide serves as an in-depth technical resource, navigating the complexities of HPHPA from its microbial origins to its clinical implications and the analytical methodologies essential for its study. As a senior application scientist, my aim is to not only present established protocols but to illuminate the scientific rationale that underpins these experimental choices, fostering a deeper understanding of this fascinating molecule.
The Genesis of HPHPA: A Tale of Microbial Phenylalanine Metabolism
While the human body possesses a well-defined pathway for phenylalanine catabolism, the production of HPHPA is primarily attributed to the metabolic activity of specific anaerobic bacteria residing in the gastrointestinal tract, most notably species belonging to the Clostridium genus.[1][2] This microbial intervention represents a significant deviation from the canonical human phenylalanine metabolic route.
The Canonical Human Phenylalanine & Tyrosine Metabolism Pathway
In humans, the essential amino acid phenylalanine is primarily metabolized in the liver. The initial and rate-limiting step is the conversion of phenylalanine to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) .[3] This enzyme requires tetrahydrobiopterin (BH4) as a cofactor.[3] Tyrosine then serves as a precursor for the synthesis of several critical molecules, including neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[4][5] The degradation of excess tyrosine proceeds through a series of enzymatic steps, ultimately yielding fumarate and acetoacetate, which can enter the citric acid cycle for energy production.[4]
A deficiency in the PAH enzyme leads to the genetic disorder Phenylketonuria (PKU) , characterized by the accumulation of phenylalanine in the blood and tissues, resulting in severe neurological damage if left untreated.[6][7]
The Microbial Detour: From Phenylalanine to HPHPA
Certain species of Clostridium, including C. sporogenes, C. botulinum, and C. difficile, possess a distinct metabolic pathway that converts dietary phenylalanine into HPHPA.[4][5] While the complete enzymatic cascade is still under active investigation, current evidence suggests a multi-step process that involves both bacterial and human enzymes.[1]
The proposed pathway initiates with the microbial conversion of phenylalanine to an intermediate, m-tyrosine (3-hydroxyphenylalanine).[5][8] This is a crucial deviation from the human pathway, which produces p-tyrosine (4-hydroxyphenylalanine). Subsequently, m-tyrosine is further metabolized by gut microorganisms to generate HPHPA.[5][8] One proposed route involves the conversion of phenylpropionic acid, a product of phenylalanine metabolism by Clostridia, to 3-(3-hydroxyphenyl)-propionic acid (3-HPPA), which is then hydroxylated by human enzymes to form HPHPA.[9]
The following diagram illustrates the established and proposed steps in the microbial production of HPHPA from phenylalanine.
The Neurological Impact of HPHPA: A Competitive Inhibitor at a Critical Juncture
Elevated levels of HPHPA have been consistently observed in individuals with neuropsychiatric disorders such as autism spectrum disorder and schizophrenia.[1][10] The neurotoxic effects of HPHPA are believed to stem from its ability to interfere with catecholamine metabolism, specifically through the inhibition of the enzyme dopamine beta-hydroxylase (DBH) .[11]
DBH is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine.[4] This is a critical step in the biosynthesis of norepinephrine, a neurotransmitter that plays a vital role in regulating mood, attention, and the body's stress response.
HPHPA acts as a competitive inhibitor of DBH.[11] Its structural similarity to dopamine allows it to bind to the active site of the enzyme, thereby preventing the conversion of dopamine to norepinephrine. This inhibition leads to an accumulation of dopamine and a depletion of norepinephrine, a neurochemical imbalance that has been linked to the behavioral and cognitive symptoms observed in certain neuropsychiatric conditions.[11]
Analytical Methodologies for HPHPA Quantification
Accurate and reliable quantification of HPHPA in biological matrices is paramount for both research and clinical applications. The two primary analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of HPHPA in Human Urine by LC-MS/MS: A Validated Protocol
This protocol outlines a robust and sensitive method for the quantification of HPHPA in human urine using LC-MS/MS. The rationale for this approach lies in the high selectivity and sensitivity of tandem mass spectrometry, which allows for accurate measurement of the analyte even in a complex matrix like urine.
3.1.1. Sample Preparation
The goal of sample preparation is to remove interfering substances and concentrate the analyte of interest.
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 2100 x g for 3 minutes at 15°C to pellet any particulate matter.[12]
-
Internal Standard Spiking: To a 1 mL aliquot of the urine supernatant, add a known concentration of an isotopically labeled internal standard (e.g., 13C-labeled HPHPA). The internal standard is crucial for correcting for variations in sample preparation and instrument response.
-
Protein Precipitation: Add 2 mL of acetonitrile to the sample, vortex for 20 seconds, and then dilute to 10 mL with distilled water.[12] Acetonitrile is a common and effective protein precipitating agent.
-
Centrifugation and Dilution: Centrifuge the mixture at 2100 x g for 3 minutes at 15°C.[12] Dilute 100 µL of the supernatant with 900 µL of deionized water.[12]
-
Filtration: Filter the diluted supernatant through a 0.22 µm nylon filter into an autosampler vial.[12] This step removes any remaining particulates that could clog the LC system.
3.1.2. LC-MS/MS Instrumentation and Conditions
The following are representative instrumental parameters. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides efficient separation of HPHPA from other urinary components. |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | The nonpolar stationary phase effectively retains and separates the moderately polar HPHPA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic solvent is used to elute the analyte from the column. |
| Gradient Elution | A linear gradient from 5% to 95% Mobile Phase B over 10 minutes | A gradient is necessary to effectively separate a wide range of metabolites in urine. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive detection with modern MS instruments. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Provides the selectivity and sensitivity required for targeted quantification. |
| Ionization Mode | Electrospray Ionization (ESI) - Negative Ion Mode | HPHPA readily forms a negative ion in ESI. |
| MRM Transitions | Precursor ion (m/z) -> Product ion (m/z) for HPHPA and its internal standard | Multiple Reaction Monitoring (MRM) provides high specificity by monitoring a specific fragmentation of the analyte. |
3.1.3. Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using known concentrations of HPHPA standard solutions. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of HPHPA in the unknown samples is then determined from this calibration curve.
Analysis of HPHPA in Human Plasma by HPLC-UV
3.2.1. Sample Preparation
-
Protein Precipitation: To 500 µL of plasma, add 500 µL of acetonitrile.[1] Vortex for 1 minute and centrifuge at 2896 x g for 15 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 250 µL of the mobile phase.[13][14]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.[13]
3.2.2. HPLC-UV Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detection | Wavelength set to the absorbance maximum of HPHPA (approximately 275 nm) |
In Vitro Modeling of Clostridial Phenylalanine Metabolism
To delve deeper into the mechanisms of HPHPA production, in vitro culture systems are indispensable. This section provides a foundational protocol for cultivating Clostridium sporogenes and studying its metabolism of phenylalanine.
Anaerobic Culture of Clostridium sporogenes
Clostridium species are obligate anaerobes, requiring an oxygen-free environment for growth.
4.1.1. Media Preparation
A defined minimal medium is often preferred for metabolic studies to control for nutrient sources.
| Component | Concentration |
| Basal Medium | (e.g., Reinforced Clostridial Medium or a custom defined medium) |
| Phenylalanine | 10 mM |
| Reducing Agent (e.g., L-cysteine) | 0.5 g/L |
| Resazurin (anaerobic indicator) | 1 mg/L |
4.1.2. Culturing Procedure
-
Anaerobic Conditions: All media and materials must be pre-reduced in an anaerobic chamber for at least 24 hours prior to use.[13] The chamber atmosphere is typically a mix of N₂, CO₂, and H₂.
-
Inoculation: Inoculate the pre-reduced medium with a starter culture of C. sporogenes.
-
Incubation: Incubate the cultures at 37°C in the anaerobic chamber.
-
Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.
-
Metabolite Analysis: At various time points, collect culture supernatants by centrifugation. The supernatants can then be analyzed for phenylalanine consumption and HPHPA production using the analytical methods described in Section 3.
Future Directions and Therapeutic Implications
The elucidation of the HPHPA-phenylalanine axis opens up several avenues for future research and potential therapeutic interventions.
-
Microbiome-based Diagnostics: Urinary HPHPA levels hold promise as a non-invasive biomarker for gut dysbiosis and may aid in the early detection and monitoring of associated neuropsychiatric disorders.
-
Targeted Antimicrobial Therapies: Developing strategies to selectively target HPHPA-producing Clostridium species in the gut could offer a novel therapeutic approach for reducing HPHPA levels and mitigating its neurotoxic effects.
-
Probiotic and Prebiotic Interventions: Modulating the gut microbiome through the administration of specific probiotics or prebiotics to favor the growth of beneficial bacteria and suppress HPHPA producers is another promising area of investigation.
-
Enzyme Inhibition: While directly inhibiting DBH is not a therapeutic goal in this context, understanding the mechanism of HPHPA-mediated inhibition could inform the design of drugs for other conditions where DBH modulation is desired.
Conclusion
HPHPA stands at a fascinating intersection of microbial and human metabolism, with profound implications for neurological health. This guide has provided a comprehensive technical overview of the current understanding of HPHPA, from its origins in the gut microbiome's metabolism of phenylalanine to its role as a neuroactive molecule. The detailed protocols and the scientific rationale behind them are intended to empower researchers and drug development professionals to further unravel the complexities of this important metabolite and to explore its potential as a diagnostic marker and therapeutic target. As our understanding of the gut-brain axis continues to evolve, the story of HPHPA serves as a compelling example of the intricate and impactful dialogue between our bodies and the trillions of microbes that call us home.
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Dopamine beta-hydroxylase. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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Dopamine Beta Hydroxylase Enzyme: Its Function and Dysfunction. (2020, May 5). MosaicDX. [Link]
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Vendelboe, T. V., Harris, P., Zhao, Y., Walter, T. S., Harlos, K., El Omari, K., & Christensen, H. E. (2016). The crystal structure of human dopamine β-hydroxylase at 2.9 Å resolution. Science Advances, 2(4), e1500980. [Link]
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A Simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. (2022). NIH National Library of Medicine. [Link]
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Inhibition of the Beta-oxidation Pathway of Fatty Acids and Dopamine- Beta-hydroxylase by Phenyl Derivatives of Short- Chain Fatty Acids from Gastrointestinal Clostridia Bacteria is a (the) Major Cause of Autism. (2021). NIH National Library of Medicine. [Link]
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The handbook of microbial metabolism of amino acids. (n.d.). CABI Books. [Link]
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A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. (2022). MDPI. [Link]
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Characterizing metabolic drivers of Clostridioides difficile infection with activity-based hydrazine probes. (2023, January 26). NIH National Library of Medicine. [Link]
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Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites. (2018). NIH National Library of Medicine. [Link]
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Expression and purification of recombinant phenylalanine 2,3-aminomutase from Pantoea agglomerans. (2016). ResearchGate. [Link]
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Development and validation of an LC-MS/MS method for simultaneous quantitative analysis of free and conjugated bisphenol A in human urine. (2013). PubMed. [Link]
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Investigating the enzyme activity of a Clostridioides difficile amidase complex. (2019). VTechWorks. [Link]
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Anaerobic Cultivation and Spore Formation of Clostridium Sporogenes Using Ambr ® 250 Stirred Tank Vessels and Automation Capabilities. (2020). ResearchGate. [Link]
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Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2022). NIH National Library of Medicine. [Link]
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Microbial Metabolism of Amino Acids—Biologically Induced Removal of Glycine and the Resulting Fingerprint as a Potential. (2022, April 4). Frontiers. [Link]
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Metabolic engineering for the production of l-phenylalanine in Escherichia coli. (2019, February 15). NIH National Library of Medicine. [Link]
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4ZEL: Human dopamine beta-hydroxylase. (2016, April 20). RCSB PDB. [Link]
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The growth and nutrition of Clostridium sporogenes NCIB 8053 in defined media. (1987). PubMed. [Link]
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Simple and Sensitive High-Performance Liquid Chromatography (HPLC) Method with UV Detection for Mycophenolic Acid Assay in Human Plasma. Application to a Bioequivalence Study. (2014). ResearchGate. [Link]
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Diverse Energy-Conserving Pathways in Clostridium difficile: Growth in the Absence of Amino Acid Stickland Acceptors and the Role of the Wood-Ljungdahl Pathway. (2020). ASM Journals. [Link]
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Purification, characterization and regulation of a monomeric L-phenylalanine dehydrogenase from the facultative methylotroph Nocardia sp. 239. (2001). ResearchGate. [Link]
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Isolation, Characterization, and Application of Clostridium sporogenes F39 to Degrade Zearalenone under Anaerobic Conditions. (2022). MDPI. [Link]
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Preliminary investigation of HPHPA in neurological disorders
An In-Depth Technical Guide for the Preliminary Investigation of 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA) in Neurological Disorders
Authored by: Gemini, Senior Application Scientist
Foreword: The Gut-Brain Axis and a Clostridial Connection
The burgeoning field of neuroscience is increasingly recognizing the profound influence of the gut microbiome on brain function, a dynamic interplay termed the gut-brain axis. Within this complex ecosystem, metabolites produced by commensal and pathogenic bacteria can traverse into systemic circulation, cross the blood-brain barrier, and directly modulate neurological pathways. This guide focuses on one such metabolite, 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA), a compound of significant interest due to its putative association with the pathophysiology of several neurological and psychiatric disorders, including Autism Spectrum Disorder (ASD) and schizophrenia.[1][2][3][4] This document serves as a technical resource for researchers, clinicians, and drug development professionals, providing a foundational understanding of HPHPA's origins, its proposed mechanism of neurotoxicity, and the analytical methodologies required for its investigation.
Part 1: Biochemical Provenance of HPHPA
The presence of HPHPA in human urine is the result of a synergistic metabolic process involving specific gut bacteria and human host enzymes.[5][6] Understanding this pathway is critical for interpreting its clinical significance.
The Microbial Contribution: Clostridia Species
HPHPA is not a typical product of human metabolism. Its origins are traced to the fermentation of aromatic amino acids, primarily phenylalanine and tyrosine, by a specific subset of anaerobic bacteria within the gastrointestinal tract.[2] Research has identified several species of the Clostridium genus as the primary producers of the necessary precursors.[7][8][9]
The initial step involves the conversion of phenylalanine to 3-phenylpropionic acid by these bacteria.[5] While many bacterial species reside in the gut, only a select few are capable of this conversion, making HPHPA a relatively specific marker for the overgrowth of these particular organisms.[7]
| HPHPA-Associated Clostridium Species | Reference |
| Clostridium sporogenes | [6][7][8] |
| Clostridium botulinum | [6][7][8] |
| Clostridium difficile | [2][7] |
| Clostridium caloritolerans | [6][7][8] |
| Clostridium bifermentans | [7] |
| Clostridium ghoni | [7] |
| Clostridium angenoti | [7] |
| Clostridium sordellii | [7] |
The Host Contribution: Human Beta-Oxidation
Once bacterial metabolites like 3-(3-hydroxyphenyl)propionic acid (3-HPPA) are produced in the gut, they are absorbed into the bloodstream.[5] These precursors then enter the human fatty acid beta-oxidation pathway within the mitochondria. A series of enzymatic reactions, including hydration by enoyl-CoA hydratase, ultimately yields the final HPHPA molecule that is then excreted in the urine.[5] This dual-origin pathway underscores the necessity of both microbial presence and host metabolic function for HPHPA to appear as a urinary analyte.
Part 2: Proposed Mechanism of Neurological Disruption
The primary hypothesis for HPHPA's neurotoxicity centers on its ability to disrupt catecholamine metabolism.[7] This disruption leads to an imbalance between dopamine and norepinephrine, two critical neurotransmitters for mood, attention, and executive function.
Inhibition of Dopamine Beta-Hydroxylase (DBH)
The core mechanism is the inhibition of dopamine beta-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[1][3][7][10] HPHPA, and a related clostridial metabolite 4-Cresol, act as potent inhibitors of this enzyme.[1][6]
Causality of Experimental Choice: The focus on DBH stems from clinical observations. Patients with high urinary HPHPA often exhibit elevated ratios of the major dopamine metabolite, homovanillic acid (HVA), to the major norepinephrine metabolite, vanillylmandelic acid (VMA).[7] This HVA/VMA ratio serves as a proxy indicator of DBH activity, where an elevated ratio suggests enzymatic inhibition. This biochemical finding correlates with behavioral symptoms such as agitation, aggression, and psychosis, which are often associated with excessive dopamine activity.[1][7]
Consequences of Catecholamine Imbalance
The enzymatic block caused by HPHPA has two major downstream effects:
-
Dopamine Excess: With its conversion to norepinephrine inhibited, dopamine accumulates in the presynaptic neuron.[7][10] While dopamine is essential, its excess can be neurotoxic. Unregulated cytosolic dopamine can auto-oxidize, generating reactive oxygen species and quinones that induce oxidative stress and damage neuronal mitochondria.[1][5] This state of overstimulation is linked to psychosis, repetitive behaviors, and agitation.[3][7]
-
Norepinephrine Deficiency: The reduced synthesis of norepinephrine impairs its function in the central nervous system.[3][10] Norepinephrine is vital for focus, vigilant concentration, and regulation of the "fight-or-flight" response.[1] A deficiency can manifest as inattention, low mood, and difficulty with executive functions, symptoms commonly observed in ADHD and ASD.[3][4]
Other Proposed Mechanisms
Beyond DBH inhibition, research suggests HPHPA may exert other detrimental effects. As a tyrosine analog, it could potentially interfere with the transport of large neutral amino acids across the blood-brain barrier, impacting the synthesis of other crucial neurotransmitters.[2] Furthermore, it has been hypothesized that HPHPA metabolism may deplete cellular stores of coenzyme A (CoASH), disrupting fatty acid metabolism and the function of key developmental proteins.[5]
Part 3: Clinical Investigation & Analytical Methodology
The investigation of HPHPA relies on its quantification in biological fluids, most commonly urine, via organic acid testing.
The Organic Acids Test (OAT)
The OAT is a cornerstone of functional medicine and metabolic analysis. It provides a comprehensive snapshot of metabolic pathways by measuring the levels of organic acids—metabolic intermediates—in urine. HPHPA is a key analyte in panels designed to assess gut dysbiosis.[1][7]
Trustworthiness and Self-Validation: A robust OAT protocol is inherently self-validating. It must include:
-
Creatinine Correction: Urinary analyte concentrations are normalized to creatinine excretion to account for variations in urine dilution. Results are typically reported as mmol/mol creatinine.[2]
-
Internal Standards: Known quantities of non-endogenous, structurally similar compounds are added to every sample before processing. These standards are used to correct for any analyte loss during the extraction and derivatization steps, ensuring quantitative accuracy.
-
Quality Controls: Samples with known low, medium, and high concentrations of HPHPA are run with each batch of patient samples to verify the accuracy and precision of the entire analytical run.
Step-by-Step Protocol: Urinary HPHPA Analysis via GC/MS
Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and specific method for quantifying HPHPA. The following is a generalized protocol; specific parameters must be optimized for individual laboratory instrumentation.
Step 1: Patient and Sample Preparation
-
Patient Instructions: For 48 hours prior to collection, the patient should avoid excessive intake of apples, grapes, pears, and cranberries, as well as their juices, which can interfere with other markers on the OAT.
-
Collection: A first-morning, mid-stream urine void is collected in a sterile container. The first-morning void is preferred as it is more concentrated, providing a better representation of metabolic output over several hours.
-
Storage and Shipment: The sample should be frozen immediately and shipped frozen on a cold pack to the laboratory to prevent degradation of target analytes.
Step 2: Sample Pre-Treatment (Extraction and Derivatization)
-
Thawing and Aliquoting: Samples are thawed, vortexed, and a precise volume (e.g., 1.0 mL) is aliquoted into a glass tube.
-
Internal Standard Spiking: The internal standard solution is added to each sample, calibrator, and quality control.
-
Extraction: Organic acids are extracted from the aqueous urine matrix using a solvent like ethyl acetate. This step isolates the compounds of interest and removes interfering substances. The solvent layer is then carefully transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
Derivatization: Organic acids are not volatile enough for GC analysis. A derivatization step is required to make them volatile. This is typically done by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating the sample (e.g., at 60°C for 30 minutes). This process replaces active hydrogens on the HPHPA molecule with trimethylsilyl (TMS) groups.
-
Rationale: This chemical modification is essential. Without it, the polar HPHPA molecule would not vaporize and travel through the GC column, making detection impossible.
-
Step 3: Instrumental Analysis (GC/MS)
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column separates the different organic acids based on their boiling points and chemical properties.
-
Detection and Quantification: As each compound elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique chemical fingerprint for each compound. HPHPA is identified by its specific retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.
Workflow and Interpretation
Elevated HPHPA is a strong indicator of Clostridia overgrowth.[8] Clinical reports have shown that treatment with targeted antibiotics like oral vancomycin or metronidazole, or the use of high-dose, multi-strain probiotics, can significantly reduce urinary HPHPA levels.[4][7][9] This biochemical improvement is often accompanied by a remission or significant improvement in behavioral and psychiatric symptoms.[2][7][11] The reduction of HPHPA levels post-treatment serves as a powerful confirmation of the gut-brain link in these specific cases.[11]
Part 4: Future Directions and Conclusion
The investigation of HPHPA represents a fascinating intersection of microbiology, biochemistry, and neuroscience. While the evidence linking it to neurological disorders is compelling, further research is required. Future studies should focus on:
-
Larger Cohort Validation: Expanding studies to larger, more diverse patient populations to solidify the diagnostic specificity and sensitivity of HPHPA.[11]
-
Mechanism Elucidation: Moving beyond correlational studies to in-vitro and in-vivo models that definitively map the molecular interactions between HPHPA and neuronal enzymes and receptors.
-
Therapeutic Optimization: Conducting rigorous, placebo-controlled clinical trials to optimize antimicrobial and probiotic strategies for normalizing gut flora and reducing HPHPA production.
References
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Title: Why HPHPA Marker Is Useful for Treating Disorders | MosaicDX Source: MosaicDX URL: [Link]
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Title: Inhibition of the Beta-oxidation Pathway of Fatty Acids and Dopamine- Beta-hydroxylase by Phenyl Derivatives of Short- Chain Fatty Acids from Gastrointestinal Clostridia Bacteria is a (the) Major Cause of Autism Source: National Institutes of Health (NIH) URL: [Link]
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Title: Clostridia Bacteria & the Link to ASD Behavior & Neurodevelopmental Problems Source: Autism Recovery System URL: [Link]
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Title: Increased urinary excretion of a 3-(3-hydroxyphenyl)- 3-hydroxypropionic acid (HPHPA),an abnormal phenylalanine metabolite of Clostridia spp. in the gastrointestinal tract, in urine samples from patients with autism and schizophrenia Source: ResearchGate URL: [Link]
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Title: HPHPA Probiotics: ADHD treatments Source: Psychiatry Redefined URL: [Link]
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Title: Clostridia Detection by the Organic Acids Test Source: Mosaic Diagnostics URL: [Link]
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Title: Psychiatry Redefined: The Evolution of Functional Psychiatry Source: Psychiatry Redefined URL: [Link]
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Title: Clostridia: The Gut Infection Wreaking Havoc On Your Neurotransmitters Source: Dr. Nicole Cain URL: [Link]
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Title: Suggested pathway for the metabolism of HPHPA, 3HPA, and 3HHA. Source: ResearchGate URL: [Link]
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Title: HPHPA (3-(3-hydroxyphenyl)-3-hydroxypropionic acid) - Organic Acids - Lab Results explained Source: HealthMatters.io URL: [Link]
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Title: Urinary this compound, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders Source: National Institutes of Health (NIH) URL: [Link]
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Title: HPHPA enzyme from Clostridia bacteria in the gut linked to anxiety and psychosis symptoms Source: Surviving Antidepressants URL: [Link]
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Methodological & Application
Measuring 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) as a Biomarker for Gut Dysbiosis: An Application Guide for Researchers
Introduction: The Significance of HPHPA in Gut-Brain Axis Research
The intricate communication between the gut microbiome and the central nervous system, known as the gut-brain axis, is a rapidly expanding field of research with profound implications for human health and disease. Microbial metabolites are key players in this bidirectional communication, and among them, 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) has emerged as a significant biomarker for gut dysbiosis, particularly the overgrowth of certain Clostridium species.[1][2][3]
HPHPA is a phenolic acid produced by the metabolism of dietary polyphenols and the amino acid phenylalanine by a limited number of gut bacteria.[1][4] Crucially, elevated levels of urinary HPHPA have been linked to various neuropsychiatric and gastrointestinal conditions.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately measuring HPHPA levels to monitor gut health.
The Microbial Origin of HPHPA
While the gut is home to a diverse community of microorganisms, only a select group of anaerobic bacteria from the Clostridium genus are known to produce HPHPA. These include, but are not limited to:
-
Clostridium sporogenes
-
Clostridium botulinum
-
Clostridium difficile
-
Clostridium caloritolerans
-
Clostridium angenoti
-
Clostridium ghoni
-
Clostridium bifermentans
-
Clostridium sordellii[3]
The production of HPHPA is a multi-step process involving both bacterial and human enzymes, originating from the bacterial metabolism of phenylalanine.[5] Therefore, the presence of HPHPA in urine is a direct indicator of the metabolic activity of these specific Clostridium species in the gut.
Clinical and Pathophysiological Relevance
Elevated urinary HPHPA is not merely an indicator of microbial imbalance; it has direct pathophysiological consequences. HPHPA can cross the blood-brain barrier and interfere with neurotransmitter synthesis.[6] Specifically, it inhibits the enzyme dopamine-beta-hydroxylase, which is responsible for converting dopamine to norepinephrine.[5] This inhibition leads to an accumulation of dopamine and a depletion of norepinephrine, an imbalance that has been associated with a range of neurological and psychiatric symptoms.[3][6]
Research has linked high levels of HPHPA to conditions such as:
-
Autism Spectrum Disorder (ASD): Children with ASD have been found to have significantly higher urinary HPHPA levels.[2]
-
Schizophrenia: A case study reported extremely high HPHPA levels in a patient during an acute psychotic episode, which resolved with antibiotic treatment targeting Clostridium.[2]
-
Gastrointestinal Issues: Patients with recurrent diarrhea due to C. difficile infections also exhibit elevated HPHPA.[2]
Treatments with antibiotics such as vancomycin or metronidazole, which target anaerobic bacteria, have been shown to reduce urinary HPHPA levels and lead to clinical improvements in associated neuropsychiatric symptoms.[3] This underscores the value of HPHPA as a functional biomarker for diagnosing and monitoring the treatment of gut dysbiosis.
Principle of Measurement: A Multi-Platform Approach
The quantification of HPHPA in urine is typically achieved through advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and specificity, allowing for the accurate measurement of HPHPA even at low concentrations.
LC-MS/MS: The Gold Standard
LC-MS/MS is often considered the gold standard for targeted metabolite quantification due to its high selectivity and sensitivity. The method involves separating HPHPA from other urinary components using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.
GC-MS: A Robust Alternative
GC-MS is another powerful technique for analyzing organic acids in urine. This method requires a derivatization step to make the non-volatile HPHPA amenable to gas chromatography. While requiring more sample preparation, GC-MS provides excellent chromatographic resolution and is a well-established method in clinical chemistry.[7]
Experimental Protocols
PART 1: Sample Collection and Handling
Proper sample collection and handling are critical for accurate HPHPA measurement. Urine is the preferred sample matrix.
Protocol 1: Urine Sample Collection and Storage
-
Collection: Collect a first-morning mid-stream urine sample in a sterile container.
-
Initial Processing: To remove insoluble debris, centrifuge the urine sample at 1000 x g for 10 minutes.[8]
-
Storage:
PART 2: Quantification of HPHPA by LC-MS/MS
This protocol provides a detailed workflow for the analysis of HPHPA in urine using LC-MS/MS.
Protocol 2: Urinary HPHPA Analysis by LC-MS/MS
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
-
Add internal standard (e.g., ¹³C-labeled HPHPA) to each sample, calibrator, and quality control sample.
-
Precipitate proteins by adding 600 µL of ice-cold acetonitrile.[10] Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[10]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[11]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Parameters:
Parameter Setting Liquid Chromatography Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A Water with 0.1% formic acid Mobile Phase B Acetonitrile with 0.1% formic acid Gradient Start with 5% B, ramp to 95% B, then return to initial conditions Flow Rate 300 µL/min[10] Injection Volume 10 µL[10] Mass Spectrometry Ionization Mode Negative Electrospray Ionization (ESI-)[10] IonSpray Voltage -4500 V[10] Temperature 400 °C[10] Multiple Reaction Monitoring (MRM) Transitions Precursor ion (m/z) -> Product ion (m/z) for HPHPA and internal standard -
Data Analysis and Quantification:
-
Create a calibration curve using standards of known HPHPA concentrations.
-
Quantify HPHPA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
PART 3: Quantification of HPHPA by GC-MS
This protocol outlines the steps for HPHPA analysis using GC-MS, including the essential derivatization step.
Protocol 3: Urinary HPHPA Analysis by GC-MS
-
Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature.
-
To a glass tube, add a volume of urine normalized to creatinine concentration (e.g., equivalent to 0.5 mg of creatinine).
-
Add an internal standard (e.g., a stable isotope-labeled organic acid).
-
Acidify the sample to a pH < 2 with 5M HCl.[7]
-
Perform a two-step liquid-liquid extraction using ethyl acetate followed by diethyl ether.[7]
-
Combine the organic layers and dry them under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60-80°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Instrumentation and Parameters:
Parameter Setting Gas Chromatography Column HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[12] Carrier Gas Helium at a constant flow rate of 1.2 mL/min[12] Injection Mode Splitless Inlet Temperature 280-300°C[12] Oven Temperature Program Initial temperature of 80°C, hold for 5 min, then ramp at 8°C/min to 280°C and hold for 10 min[13] Mass Spectrometry Ionization Mode Electron Ionization (EI) at 70 eV[12] Scan Range m/z 50-550[13] -
Data Analysis and Quantification:
-
Identify the HPHPA-TMS derivative peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared with derivatized HPHPA standards.
-
Data Interpretation
The concentration of HPHPA in urine is typically reported relative to creatinine to account for variations in urine dilution.
Table 1: Clinical Reference Ranges for Urinary HPHPA
| Analyte | Reference Range (mmol/mol creatinine) |
| HPHPA | 0 - 227[1] |
Elevated HPHPA Levels: Concentrations above the reference range are indicative of an overgrowth of HPHPA-producing Clostridium species in the gastrointestinal tract. In a patient with acute schizophrenia, a value as high as 7500 mmol/mol creatinine has been reported, which is 300 times the median normal adult value.[2]
The Metabolic Journey of HPHPA: From Gut to Excretion
Understanding the metabolic fate of HPHPA is crucial for a comprehensive interpretation of its levels.
Once produced by gut bacteria, HPHPA is absorbed into the host's circulation.[5] It can then undergo several metabolic transformations:
-
Beta-Oxidation: HPHPA can enter the mitochondrial beta-oxidation pathway, a major catabolic process for fatty acids.[4][14] This process involves a series of enzymatic reactions catalyzed by acyl-CoA dehydrogenases, enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, and thiolase.[15]
-
Phase II Conjugation: As a phenolic acid, HPHPA can undergo phase II detoxification reactions in the liver.[10] These reactions, which include glucuronidation and sulfation, increase the water solubility of HPHPA, facilitating its excretion in the urine.[10][16] The primary enzymes involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[17]
Troubleshooting and Method Validation
A self-validating system is essential for trustworthy and reproducible results.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-HPHPA) is crucial to correct for variations in sample preparation and instrument response.
-
Quality Controls: Include quality control samples at low, medium, and high concentrations in each analytical run to monitor the accuracy and precision of the assay.
-
Matrix Effects: Assess for matrix effects by performing spike-and-recovery experiments in representative urine samples.
-
Chromatography: Poor peak shape or retention time shifts can indicate column degradation or mobile phase issues. Regular column maintenance and fresh mobile phase preparation are essential.
Conclusion
Measuring urinary HPHPA is a valuable tool for researchers and clinicians investigating the role of the gut microbiome in health and disease. As a specific marker for the overgrowth of certain Clostridium species, HPHPA provides a functional readout of gut dysbiosis that has been linked to significant neurological and gastrointestinal conditions. The detailed protocols and interpretive guidelines presented in this application note provide a robust framework for the accurate and reliable quantification of HPHPA, empowering further research into the complex interplay of the gut-brain axis.
References
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- 2. Increased urinary excretion of a this compound (HPHPA), an abnormal phenylalanine metabolite of Clostridia spp. in the gastrointestinal tract, in urine samples from patients with autism and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why HPHPA Marker Is Useful for Treating Disorders | MosaicDX [mosaicdx.com]
- 4. Inhibition of the Beta-oxidation Pathway of Fatty Acids and Dopamine- Beta-hydroxylase by Phenyl Derivatives of Short- Chain Fatty Acids from Gastrointestinal Clostridia Bacteria is a (the) Major Cause of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Benefits of OAT for Clostridia Detection | MosaicDX [mosaicdx.com]
- 6. researchgate.net [researchgate.net]
- 7. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. paijournal.com [paijournal.com]
- 11. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of hepatic phase II phenol sulfotransferase and antioxidant status by phenolic acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beta oxidation - Wikipedia [en.wikipedia.org]
- 15. aocs.org [aocs.org]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. drughunter.com [drughunter.com]
Troubleshooting & Optimization
Troubleshooting interferences in urinary HPHPA analysis
Welcome to the technical support center for the analysis of urinary 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA). This resource is designed for researchers, clinical scientists, and professionals in drug development who are working with this critical biomarker of gut dysbiosis. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of HPHPA analysis, ensuring the accuracy and reliability of your experimental results.
Introduction to HPHPA
This compound (HPHPA) is a metabolite produced by the enzymatic action of certain species of Clostridia bacteria in the gastrointestinal tract from the amino acid phenylalanine.[1][2] Elevated levels of HPHPA in urine are considered a significant biomarker for the overgrowth of these bacteria.[3][4] This overgrowth has been linked to various health conditions, including neuropsychiatric disorders such as autism and schizophrenia, due to the ability of HPHPA to cross the blood-brain barrier and potentially interfere with neurotransmitter metabolism.[4][5]
Given its clinical relevance, the accurate measurement of urinary HPHPA is paramount. However, like many analytical assays, the quantification of HPHPA is not without its challenges. This guide will address common sources of interference and provide practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary dietary sources that can influence urinary HPHPA levels?
A1: While HPHPA is primarily a microbial metabolite of phenylalanine, dietary intake of certain polyphenols found in foods like red wine and grape juice extracts can also contribute to its formation.[1] Additionally, foods rich in phenylalanine, such as high-protein diets, may provide more substrate for microbial conversion to HPHPA. It is advisable to have patients avoid polyphenol-rich foods and supplements for 48 hours before urine collection to minimize dietary-related elevations.
Q2: How do antibiotics affect urinary HPHPA concentrations?
A2: Antibiotics that target anaerobic bacteria, such as vancomycin and metronidazole, can significantly reduce the population of Clostridia in the gut.[3][5] This leads to a marked decrease in urinary HPHPA levels.[3][5] Conversely, antibiotics that spare anaerobic bacteria, like aztreonam, may not have the same effect and could even lead to an increase in other phenolic acids.[6] When interpreting HPHPA results, it is crucial to consider the patient's recent antibiotic history.
Q3: What are the recommended procedures for urine sample collection and storage to ensure HPHPA stability?
A3: For optimal stability, urine samples should be collected as a first-morning void. It is recommended to freeze the sample at -20°C or, for long-term storage, at -80°C as soon as possible after collection.[7] Repeated freeze-thaw cycles should be avoided. While some studies suggest stability for up to three days at room temperature and ten days at 4°C, immediate freezing is the best practice to prevent degradation of HPHPA and other organic acids.[7]
Q4: Can other medications interfere with HPHPA analysis?
A4: Yes, various medications can potentially interfere with urinary organic acid analysis, either through metabolic pathways or by direct interference with the analytical method. While specific drug-HPHPA interactions are not extensively documented, it is a good practice to have a complete medication history of the patient. Drugs that alter gut motility or pH could indirectly affect the gut microbiome and, consequently, HPHPA production.
Troubleshooting Guide: Navigating Analytical Interferences
The accurate quantification of HPHPA can be compromised by a variety of factors, from sample preparation to data analysis. This section provides a detailed, question-and-answer-style guide to troubleshoot common issues.
Issue 1: Inconsistent or Low Recovery of HPHPA
Question: My HPHPA recovery is highly variable between samples. What could be the cause, and how can I improve it?
Answer: Inconsistent recovery is often rooted in the sample preparation, specifically the extraction step. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods for urinary organic acids, and each has its own set of challenges.
-
Causality: The polarity of HPHPA, with its two hydroxyl groups and a carboxylic acid, makes its extraction efficiency sensitive to the pH and the choice of solvent. In LLE, if the urine is not sufficiently acidified (pH < 2), HPHPA will not be fully protonated and will have poor partitioning into organic solvents like ethyl acetate. In SPE, incomplete conditioning of the sorbent or improper elution solvent can lead to poor recovery.
-
Self-Validating Protocol: To ensure consistent extraction, it is crucial to incorporate a stable isotope-labeled internal standard (SIL-IS) for HPHPA, such as HPHPA-d3. The recovery of the SIL-IS will mirror that of the endogenous HPHPA, allowing for accurate correction of any extraction inefficiencies.
-
Troubleshooting Steps:
-
Verify Urine pH: Before extraction, ensure the urine sample is acidified to a pH of 1-2 using a strong acid like HCl.
-
Optimize LLE: If using LLE, perform multiple extractions with a polar solvent like ethyl acetate and pool the organic phases.
-
Validate SPE Method: If using SPE, ensure the sorbent is appropriate for polar acidic compounds and that the conditioning, loading, washing, and elution steps are optimized.
-
Internal Standard Monitoring: Consistently monitor the absolute response of your SIL-IS. A significant drop in the SIL-IS signal can indicate a systemic issue with your extraction process.
-
Issue 2: Chromatographic Peak Tailing or Asymmetry
Question: I am observing significant peak tailing for HPHPA in my GC-MS analysis. What is causing this, and how can I achieve a more symmetrical peak shape?
Answer: Peak tailing for polar, active compounds like HPHPA is a common issue in gas chromatography and is often related to interactions with active sites within the GC system or incomplete derivatization.
-
Causality: The hydroxyl and carboxylic acid groups of HPHPA are polar and can interact with active sites (e.g., free silanols) on the GC inlet liner, the column stationary phase, or contaminants in the system. This leads to secondary, undesirable interactions that cause the peak to tail. Incomplete derivatization, where some of the active hydrogens are not replaced by the silylating agent, will also result in tailing.
-
Troubleshooting Steps & Protocol:
-
Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use a deactivated liner to minimize active sites.
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to remove any residual moisture or contaminants.
-
Optimize Derivatization: Ensure your derivatization reaction goes to completion.
-
Protocol for Silylation:
-
Evaporate the dried urine extract to complete dryness. Any residual moisture will consume the derivatizing reagent.
-
Add a sufficient volume of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a catalyst like pyridine.
-
Heat the reaction mixture at 60-80°C for at least 30 minutes to ensure complete derivatization of all active hydrogens.
-
-
-
Inject an Inert Compound: To diagnose if the issue is with the GC system's activity, inject an inert compound like a hydrocarbon. If the hydrocarbon peak is symmetrical, the tailing is likely due to the active nature of HPHPA and can be addressed by improving derivatization or system inertness.
-
Diagrams and Data Presentation
HPHPA Metabolic Pathway
Caption: Microbial conversion of phenylalanine to HPHPA.
Analytical Workflow for HPHPA
Caption: Workflow for HPHPA analysis by GC-MS and LC-MS/MS.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting HPHPA peak tailing.
Quantitative Data and Method Parameters
Table 1: Potential Interferences in HPHPA Analysis
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | Notes on Interference |
| This compound (HPHPA) | C₉H₁₀O₄ | 182.0579 | Target Analyte |
| 3-(2-hydroxyphenyl)-3-hydroxypropionic acid | C₉H₁₀O₄ | 182.0579 | Positional isomer. Requires good chromatographic separation. |
| 3-(4-hydroxyphenyl)-3-hydroxypropionic acid | C₉H₁₀O₄ | 182.0579 | Positional isomer. Requires good chromatographic separation. |
| 3-(3-hydroxyphenyl)propionic acid | C₉H₁₀O₃ | 166.0629 | Structurally similar, but different mass. Can co-elute and cause ion suppression in LC-MS. |
| 3-hydroxyphenylacetic acid (3-HPA) | C₈H₈O₃ | 152.0473 | Often found elevated alongside HPHPA.[3] Different mass, but can co-elute. |
| 3-hydroxyhippuric acid (3-HHA) | C₉H₉NO₄ | 195.0532 | Also associated with gut dysbiosis and elevated with HPHPA.[3] |
Table 2: Recommended Mass Spectrometry Parameters
| Method | Parameter | Value | Rationale |
| GC-MS (TMS Derivative) | Characteristic Ions (m/z) | 297, 209, 179 | These fragments are characteristic of the TMS-derivatized HPHPA and can be used for identification and quantification. |
| LC-MS/MS (Negative Ion Mode) | Precursor Ion (m/z) | 181.05 | [M-H]⁻ ion of HPHPA. |
| Product Ion 1 (m/z) | 163.04 | Corresponds to the loss of H₂O. | |
| Product Ion 2 (m/z) | 137.06 | Corresponds to the loss of CO₂. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Urinary HPHPA
-
Sample Preparation: Thaw frozen urine samples and vortex to mix.
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of HPHPA-d3 internal standard.
-
Acidification: Add 100 µL of 6M HCl to acidify the urine to pH < 2. Vortex briefly.
-
Extraction: Add 3 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction (steps 4-5) with another 3 mL of ethyl acetate and combine the organic layers.
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (for GC-MS): Proceed with the silylation protocol.
-
Reconstitution (for LC-MS): Reconstitute the dried extract in a suitable mobile phase, such as 100 µL of 10% acetonitrile in water.
Protocol 2: GC-MS Analysis of Derivatized HPHPA
-
GC Column: Use a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 220°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Alternatively, use Selected Ion Monitoring (SIM) of the characteristic ions (m/z 297, 209, 179) for enhanced sensitivity and specificity.
-
References
-
Kang, K., et al. (2016). Urinary this compound, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders. BioMed Research International, 2016, 5105014. Available from: [Link]
-
Donskey, C. J., et al. (2019). Identification and Quantification by Targeted Metabolomics of Antibiotic-Responsive Urinary Phenolic Acids Derived from the Intestinal Microbiota. Pathogens and Immunity, 4(1), 78–99. Available from: [Link]
-
Shaw, W. (2010). Increased urinary excretion of a this compound (HPHPA), an abnormal phenylalanine metabolite of Clostridia spp. in the gastrointestinal tract, in urine samples from patients with autism and schizophrenia. Nutritional Neuroscience, 13(3), 135-143. Available from: [Link]
-
MosaicDX. (2015). Why HPHPA Marker Is Useful for Treating Disorders. Available from: [Link]
-
Psychiatry Redefined. (n.d.). HPHPA Probiotics: ADHD treatments. Available from: [Link]
-
Shaw, W. (2017). Inhibition of the Beta-oxidation Pathway of Fatty Acids and Dopamine-Beta-hydroxylase by Phenyl Derivatives of Short-Chain Fatty Acids from Gastrointestinal Clostridia Bacteria is a (the) Major Cause of Autism. MOJ Toxicology, 3(2), 00042. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102959, this compound. Retrieved January 23, 2026 from [Link].
-
Boldizsár, I., et al. (2008). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Chromatography A, 1177(1), 125-135. Available from: [Link]
-
Zhang, Q. W., et al. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science, 83(7), 1731-1741. Available from: [Link]
-
Casetta, B., & Cagliero, C. (2021). Ion suppression correction and normalization for non-targeted metabolomics. Nature Communications, 12(1), 1-13. Available from: [Link]
-
Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Available from: [Link]
-
Miller, W. G., et al. (2004). Analytical validation of an HPLC assay for urinary albumin. Clinical Chemistry, 50(10), 1936-1938. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Beta-oxidation Pathway of Fatty Acids and Dopamine- Beta-hydroxylase by Phenyl Derivatives of Short- Chain Fatty Acids from Gastrointestinal Clostridia Bacteria is a (the) Major Cause of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary this compound, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatryredefined.org [psychiatryredefined.org]
- 5. Why HPHPA Marker Is Useful for Treating Disorders | MosaicDX [mosaicdx.com]
- 6. paijournal.com [paijournal.com]
- 7. Analytical validation of an HPLC assay for urinary albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for High-Throughput HPHPA Screening
Welcome to the technical support center for high-throughput screening (HTS) of 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you with the expertise to refine your screening methods, ensure data integrity, and accelerate your research.
Introduction to HPHPA and its Significance
This compound (HPHPA) is a metabolite produced by certain species of Clostridium bacteria in the gastrointestinal tract.[1][2] Elevated levels of HPHPA in urine have been associated with various neuropsychiatric disorders, including autism and schizophrenia.[1][3][4] The proposed mechanism involves the inhibition of dopamine-beta-hydroxylase, an enzyme critical for converting dopamine to norepinephrine.[2][5] This disruption in neurotransmitter balance makes HPHPA a significant biomarker for both clinical diagnostics and therapeutic monitoring.[5] High-throughput screening of HPHPA is essential for large-scale clinical studies and drug discovery programs.
This guide will focus on two primary methodologies for high-throughput HPHPA screening: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a conceptual framework for a high-throughput enzymatic assay.
Section 1: Troubleshooting High-Throughput LC-MS/MS Screening of HPHPA
LC-MS/MS is a powerful and widely used technique for the quantitative analysis of small molecules like HPHPA from complex biological matrices such as urine.[6][7] Its high sensitivity and selectivity make it the gold standard for this application.[8] However, achieving robust and reproducible results in a high-throughput setting requires careful attention to potential pitfalls.
Diagram: General LC-MS/MS Workflow for HPHPA Analysis
Caption: A generalized workflow for high-throughput HPHPA analysis using LC-MS/MS.
Common LC-MS/MS Issues and Solutions
| Issue | Potential Causes | Troubleshooting and Corrective Actions |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible sample solvent and mobile phase- Column degradation or contamination- Inappropriate pH of the mobile phase | - Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.- Use a guard column and replace it regularly. Backflush or replace the analytical column.- Adjust the mobile phase pH to ensure HPHPA is in a consistent ionic state. |
| Retention Time Shifts | - Changes in mobile phase composition- Inconsistent column temperature- Air bubbles in the pump or column | - Prepare fresh mobile phase daily and ensure accurate mixing.[9] - Use a column oven and ensure its stability.- Degas the mobile phase and prime the pumps thoroughly. |
| Low Signal Intensity/Sensitivity | - Ion suppression from matrix components- Inefficient ionization in the MS source- Suboptimal MS/MS transition parameters | - Optimize sample preparation to remove interfering substances. Consider dilution of the sample.[10]- Clean the MS source (e.g., ESI probe). Optimize source parameters (e.g., temperature, gas flows).- Re-optimize MRM transitions for HPHPA and the internal standard. |
| High Background Noise | - Contaminated mobile phase or LC system- Carryover from previous injections- Electronic noise | - Use high-purity solvents and additives.[9] Flush the LC system.- Implement a robust needle and injection port washing procedure with a strong organic solvent.- Ensure proper grounding of the instrument. |
| Inconsistent Results Between Batches | - Variability in sample preparation- Degradation of HPHPA in processed samples- Inconsistent performance of the autosampler | - Utilize automated liquid handlers for consistent pipetting and extraction.[9][11][12]- Perform stability tests on processed samples at autosampler temperature.[13]- Perform regular maintenance on the autosampler. |
FAQs for LC-MS/MS HPHPA Screening
Q1: What is the best way to prepare urine samples for high-throughput HPHPA analysis?
A1: For high-throughput applications, automated sample preparation is highly recommended to ensure consistency and reduce manual error.[11][14] Both automated liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective.[14] LLE is often simpler to automate, while SPE can provide cleaner extracts, reducing matrix effects. The choice depends on the required sensitivity and the available automation platform.
Q2: How do I minimize matrix effects in my HPHPA assay?
A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a common challenge.[10] To mitigate them:
-
Optimize Chromatography: Ensure HPHPA is chromatographically separated from major interfering compounds.
-
Improve Sample Cleanup: Use a more rigorous extraction method like SPE.
-
Dilute the Sample: This can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.
Q3: What are the critical validation parameters for a high-throughput HPHPA LC-MS/MS method?
A3: According to regulatory guidelines such as those from the FDA, a full validation should include:
-
Selectivity and Specificity
-
Calibration Curve and Range (LLOQ to ULOQ)
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Carryover
-
Dilution Integrity
Section 2: Conceptual Framework and Troubleshooting for a High-Throughput Enzymatic HPHPA Assay
While LC-MS/MS is the gold standard, a high-throughput enzymatic assay could offer advantages in terms of speed and cost for very large-scale screening. Below is a conceptual framework for such an assay, followed by a troubleshooting guide.
Conceptual Enzymatic Assay for HPHPA
This hypothetical assay is based on a coupled enzyme reaction that produces a detectable signal (e.g., colorimetric or fluorescent) proportional to the HPHPA concentration.
Principle:
-
Enzyme 1 (HPHPA-specific dehydrogenase/oxidase): This hypothetical enzyme would specifically recognize HPHPA and catalyze its conversion to a product, with the concomitant reduction of NAD+ to NADH or the production of hydrogen peroxide (H₂O₂).
-
Enzyme 2 (Coupling Enzyme):
-
If NADH is produced, a diaphorase can be used to transfer an electron from NADH to a pro-dye (e.g., resazurin to the fluorescent resorufin).
-
If H₂O₂ is produced, horseradish peroxidase (HRP) can be used to oxidize a chromogenic substrate (e.g., TMB) or a fluorogenic substrate (e.g., Amplex Red).
-
Diagram: Conceptual Enzymatic HPHPA Assay
Sources
- 1. Increased urinary excretion of a this compound (HPHPA), an abnormal phenylalanine metabolite of Clostridia spp. in the gastrointestinal tract, in urine samples from patients with autism and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPHPA (this compound) - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. researchgate.net [researchgate.net]
- 4. Urinary this compound, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why HPHPA Marker Is Useful for Treating Disorders | MosaicDX [mosaicdx.com]
- 6. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future [mdpi.com]
- 9. revvity.com [revvity.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. beckman.com [beckman.com]
- 12. gilson.com [gilson.com]
- 13. hhs.gov [hhs.gov]
- 14. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Navigating the Labyrinth of HPHPA Isomers: A Technical Support Center
Welcome to the technical support center dedicated to addressing the complex challenges associated with the differentiation of hydroxyphenylpropanoic acid (HPHPA) isomers. As researchers, scientists, and drug development professionals, you are keenly aware that accurate identification and quantification of these structurally similar compounds are paramount for meaningful biological interpretation. HPHPA isomers, particularly 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid, are gaining prominence as crucial biomarkers for gut dysbiosis and are implicated in various neurological conditions.[1][2] This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to navigate the analytical hurdles in your experimental workflows.
The inherent difficulty in separating these isomers stems from their subtle structural differences, often limited to the position of a single hydroxyl group, leading to nearly identical physicochemical properties.[3] This guide will equip you with the knowledge to tackle these challenges head-on, from chromatographic separation to mass spectrometric differentiation.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the analysis of HPHPA isomers, providing concise and scientifically grounded answers.
1. What are the primary HPHPA isomers of interest and why are they difficult to separate?
The primary isomers of interest include positional isomers of hydroxyphenylpropanoic acid, such as 3-(2-hydroxyphenyl)propanoic acid, 3-(3-hydroxyphenyl)propanoic acid, and 3-(4-hydroxyphenyl)propanoic acid, as well as isomers of 3-hydroxy-3-(hydroxyphenyl)propanoic acid where the hydroxyl groups are on different positions of the phenyl ring and the propanoic acid chain. The challenge in their separation lies in their high structural similarity, which results in very close physicochemical properties like polarity, pKa, and hydrophobicity. This leads to co-elution in traditional reversed-phase liquid chromatography (RPLC).[3]
2. What are the recommended analytical platforms for differentiating HPHPA isomers?
The most powerful and widely used techniques are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
-
HPLC-MS/MS offers the advantage of direct analysis of aqueous samples with high sensitivity and selectivity. The use of specialized HPLC columns and optimized MS/MS parameters is crucial for successful differentiation.
-
GC-MS is a robust technique but requires a derivatization step to make the polar HPHPA isomers volatile. This process can, however, introduce variability if not carefully controlled.
3. Where can I obtain analytical standards for HPHPA isomers?
The availability of certified analytical standards is critical for method development and validation. Several vendors supply some of the key isomers:
-
3-(3-Hydroxyphenyl)-3-hydroxypropionic acid is available as an analytical standard from suppliers like Sigma-Aldrich.[4]
-
Positional isomers such as 3-(2-hydroxyphenyl)propanoic acid and 3-(4-hydroxyphenyl)propionic acid are also commercially available.[5]
For other, less common isomers, custom synthesis may be required. A recent study has also detailed the synthesis of this compound and its 13C-labeled internal standard, which can be a valuable resource for quantitative assays.
Troubleshooting Guide: HPLC-MS/MS Analysis
This guide provides a question-and-answer formatted approach to troubleshoot specific issues encountered during the HPLC-MS/MS analysis of HPHPA isomers.
Chromatography Issues
Question: My HPHPA isomer peaks are co-eluting or showing poor resolution. What should I do?
Answer: This is the most common challenge. Here's a systematic approach to improve chromatographic separation:
-
Column Selection: Standard C18 columns often lack the selectivity for these isomers. Consider columns with alternative selectivities:
-
Phenyl-Hexyl columns: These offer π-π interactions with the aromatic ring of the HPHPA isomers, which can enhance selectivity for positional isomers.
-
Pentafluorophenyl (PFP) columns: These columns provide a unique combination of hydrophobic, π-π, and dipole-dipole interactions, which can be highly effective in separating closely related aromatic compounds.
-
Chiral columns: If you need to separate enantiomers of a specific HPHPA isomer, a chiral stationary phase is essential.
-
-
Mobile Phase Optimization:
-
Acidic Modifier: Ensure your mobile phase has a low pH (typically 2.5-3.5) by adding an acidic modifier like formic acid or acetic acid. This suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on reversed-phase columns.
-
Organic Solvent: While acetonitrile is a common choice, methanol can offer different selectivity for phenolic compounds and may improve the resolution of certain isomer pairs. Experiment with both and with gradients of varying steepness.
-
Temperature: Column temperature affects viscosity and selectivity. A systematic evaluation of different temperatures (e.g., 30°C, 40°C, 50°C) can sometimes be the key to resolving a difficult pair of isomers.
-
-
Gradient Optimization: A shallow gradient can often improve the separation of closely eluting peaks. Spend time optimizing the gradient profile around the elution time of your isomers of interest.
dot graph TD { A[Poor Resolution of HPHPA Isomers] --> B{Column Chemistry}; A --> C{Mobile Phase}; A --> D{Gradient Profile}; B --> E["Standard C18"]; B --> F["Phenyl-Hexyl (π-π interactions)"]; B --> G["PFP (π-π, dipole-dipole)"]; C --> H["Low pH (Formic/Acetic Acid)"]; C --> I["Methanol vs. Acetonitrile"]; C --> J["Temperature Optimization"]; D --> K["Shallow Gradient"]; subgraph "Actionable Solutions" F; G; H; I; J; K; end style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Troubleshooting Poor Chromatographic Resolution.
Question: I'm observing significant peak tailing for my HPHPA isomers. What is the cause and how can I fix it?
Answer: Peak tailing for acidic compounds like HPHPA is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based columns can interact with the acidic HPHPA molecules, causing tailing.
-
Solution: Use a modern, high-purity silica column with advanced end-capping. Alternatively, adding a small amount of a stronger acid, like trifluoroacetic acid (TFA), to the mobile phase can help to mask these silanol groups. However, be aware that TFA can cause ion suppression in the mass spectrometer.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the HPHPA isomers (around 4-5), a mixed population of ionized and non-ionized molecules will exist, leading to poor peak shape.
-
Solution: As mentioned previously, maintain a mobile phase pH at least 1.5 to 2 pH units below the pKa of your analytes.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and inject a smaller volume.
-
Mass Spectrometry Issues
Question: I have chromatographically separated my HPHPA isomers, but how can I confirm their identity using MS/MS?
Answer: Tandem mass spectrometry (MS/MS) is essential for differentiating isomers. Since they have the same mass, you will need to rely on their different fragmentation patterns.
-
Collision Energy Optimization: The energy used to fragment the precursor ion in the collision cell is a critical parameter. Different isomers may require different collision energies to produce unique fragment ions. Perform a collision energy optimization study for each isomer standard to find the optimal energy that produces the most informative spectrum.
-
Fragmentation Pathways: The fragmentation of HPHPA isomers will primarily involve cleavages around the functional groups:
-
Loss of H₂O (18 Da): From the hydroxyl groups.
-
Loss of CO₂ (44 Da): From the carboxylic acid group.
-
Cleavage of the propanoic acid side chain: This can lead to characteristic fragments.
-
Ring-opened fragments: These can be specific to the position of the hydroxyl groups on the phenyl ring.
-
-
Diagnostic Fragment Ions: The key to differentiation is to identify fragment ions that are unique to each isomer or are present in significantly different ratios. For example, the position of a hydroxyl group on the phenyl ring can influence the stability of certain fragment ions, leading to different relative abundances in the MS/MS spectrum.
dot graph TD { A[MS/MS Differentiation of Isomers] --> B{Collision Energy Optimization}; A --> C{Analyze Fragmentation Pathways}; B --> D["Develop Compound-Specific CE Ramps"]; C --> E["Loss of H₂O, CO₂"]; C --> F["Side Chain Cleavage"]; C --> G["Ring-Specific Fragments"]; subgraph "Key Strategies" D; E; F; G; end style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Strategy for MS/MS Isomer Differentiation.
Question: I am analyzing HPHPA isomers in a complex biological matrix (e.g., urine, plasma) and experiencing poor sensitivity and reproducibility. What could be the issue?
Answer: This is likely due to matrix effects, specifically ion suppression. Co-eluting endogenous compounds from the sample can interfere with the ionization of your target analytes in the mass spectrometer's source.
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Choose an SPE sorbent that retains your HPHPA isomers while allowing interfering compounds to be washed away. Mixed-mode SPE cartridges can be particularly useful.
-
Liquid-Liquid Extraction (LLE): This can also be an effective cleanup method.
-
-
Chromatographic Separation: Ensure your HPHPA isomers are chromatographically separated from the bulk of the matrix components. A longer column or a slower gradient may be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for your primary HPHPA isomer of interest is the gold standard for correcting for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification. The synthesis of a 13C-labeled HPHPA has been reported, making this a feasible approach.
Experimental Protocols
The following are example protocols that can be used as a starting point for your method development. Note: These are generalized protocols and will require optimization for your specific instrumentation and application.
Protocol 1: HPLC-MS/MS Method for HPHPA Isomer Separation
This protocol is a hypothetical starting point based on best practices for separating phenolic acid isomers.
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm | Provides π-π interactions for enhanced selectivity of positional isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures low pH for good peak shape of acidic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography. |
| Gradient | 5-30% B over 15 minutes | A shallow gradient is crucial for resolving closely eluting isomers. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and alter selectivity. |
| Injection Vol. | 5 µL | Small injection volume to prevent column overload. |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is suitable for polar compounds, and negative mode is ideal for acidic analytes. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For high sensitivity and selectivity in quantitative analysis. |
Self-Validation:
-
Run a mixture of available HPHPA isomer standards to assess the initial separation.
-
Spike the standards into a blank matrix (e.g., synthetic urine) to evaluate matrix effects.
-
Perform a collision energy optimization for each isomer to determine the most abundant and specific fragment ions for your MRM transitions.
Protocol 2: GC-MS Derivatization for HPHPA Analysis
This protocol outlines a general procedure for silylation, a common derivatization technique for organic acids.
-
Sample Preparation: Evaporate 100 µL of your sample extract to dryness under a stream of nitrogen.
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto the GC-MS.
-
Use a standard non-polar column (e.g., DB-5ms).
-
Develop a temperature gradient that separates the derivatized isomers.
-
Self-Validation:
-
Derivatize and analyze individual HPHPA isomer standards to determine their retention times and mass spectra.
-
Evaluate the derivatization efficiency by monitoring for any underivatized compounds.
-
Assess the stability of the derivatized products over time.
Conclusion
The successful differentiation of HPHPA isomers is a challenging but achievable analytical task. A thorough understanding of the principles of chromatography and mass spectrometry, combined with a systematic approach to method development and troubleshooting, is the key to success. This technical support center provides a foundation of knowledge and practical guidance to assist you in your research. Remember that the use of appropriate analytical standards is non-negotiable for confident isomer identification and accurate quantification.
References
-
Obrenovich, M. E., et al. (2024). Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA). ResearchGate. [Link]
-
Rupa Health. (n.d.). This compound. Retrieved from [Link]
-
FooDB. (2011). Showing Compound 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (FDB023037). Retrieved from [Link]
-
Human Metabolome Database. (2005). Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). Retrieved from [Link]
-
Figshare. (2024). Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA). Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid. Retrieved from [Link]
-
Khaniani, Y., et al. (2018). A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled this compound and Its Quantification in Human Urine Samples. National Institutes of Health. [Link]
-
ResearchGate. (2018). Quantification of phenolic acid metabolites in humans by LC-MS: A structural and targeted metabolomics approach. Retrieved from [Link]
-
HealthMatters.io. (n.d.). HPHPA - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained. Retrieved from [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
-
Mosaic Diagnostics. (n.d.). Clostridia Detection by Organic Acids Test. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inhibition of the Beta-oxidation Pathway of Fatty Acids and Dopamine-Beta-hydroxylase by Phenyl Derivatives of Short-Chain Fatty Acids from Gastrointestinal Clostridia Bacteria is a (the) Major Cause of Autism. Retrieved from [Link]
-
HealthMatters.io. (n.d.). HPHPA (this compound) - Organic Acids - Lab Results explained. Retrieved from [Link]
-
ResearchGate. (2025). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. Retrieved from [Link]
-
PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]
-
MosaicDX. (2015). Why HPHPA Marker Is Useful for Treating Disorders. Retrieved from [Link]
-
ResearchGate. (n.d.). 14: Structure of 3-(3-Hydroxyphenyl)-3-Hydroxypropanoic acid. Retrieved from [Link]
-
MDPI. (2025). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Retrieved from [Link]
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
Frontiers. (n.d.). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
PubMed Central. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to HPHPA and 4-Cresol: Unraveling the Impact of Clostridia Metabolites on Host Neurochemistry
This guide provides a comparative analysis of two prominent Clostridia-derived metabolites: 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA) and 4-cresol (p-cresol). As the scientific community increasingly recognizes the profound influence of the gut-brain axis, understanding the specific biochemical contributions of microbial metabolites is paramount for researchers in neuroscience, microbiology, and drug development. We will explore the distinct origins, mechanisms of action, and clinical implications of HPHPA and 4-cresol, supported by experimental data and validated analytical protocols.
Introduction: The Significance of Clostridia Metabolites
The genus Clostridium comprises a diverse group of bacteria, many of which are normal inhabitants of the human gastrointestinal tract. While some species are benign or even beneficial, others can become pathogenic, particularly following disruptions to the gut microbiota, such as antibiotic use.[1] Beyond causing direct infectious diseases, these bacteria produce a wide array of metabolites that can enter systemic circulation and exert significant bioactivity, influencing host physiology from metabolic regulation to neurochemistry.
Among the most clinically relevant are HPHPA and 4-cresol, aromatic compounds derived from amino acid metabolism. Elevated levels of these metabolites have been identified in individuals with neurodevelopmental disorders, including Autism Spectrum Disorder (ASD), and are known to interfere with critical neurotransmitter pathways.[2][3][4][5][6] This guide dissects the key attributes of each compound, providing a framework for their individual assessment and comparative importance.
Metabolite Profile: 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA)
HPHPA is an abnormal metabolite of the amino acid phenylalanine.[2][4] While normally present in urine at low levels, its significant elevation is a strong indicator of specific Clostridium species overgrowth.[7][8]
-
Bacterial Source: The primary producers of HPHPA include species such as C. sporogenes, C. botulinum, and C. caloritolerans.[8][9][10] Notably, these species are not always the primary culprits in classic C. difficile infections, highlighting the need for broad-spectrum metabolite analysis.
-
Mechanism of Action: The neurotoxic potential of HPHPA stems from its potent inhibition of the enzyme dopamine beta-hydroxylase (DBH).[2][8][10][11] DBH is a copper-dependent enzyme essential for the conversion of dopamine into the neurotransmitter norepinephrine.[12][13][14] By blocking this conversion, HPHPA can lead to an accumulation of dopamine and a subsequent depletion of norepinephrine.[1][8][10] This imbalance is linked to a range of neuropsychiatric symptoms.
-
Clinical Relevance: Elevated HPHPA is frequently observed in urine organic acid tests of individuals with ASD and schizophrenia.[2][4][10] The resulting neurotransmitter imbalance is hypothesized to contribute to behaviors such as aggression, agitation, and obsessive-compulsive tendencies.[8][10] In one notable case, the highest recorded value of HPHPA was found in a patient during the first onset of schizophrenia, whose symptoms remitted following antimicrobial treatment targeting Clostridia.[8][10]
Metabolite Profile: 4-Cresol (p-cresol)
4-cresol is a phenolic compound produced from the bacterial fermentation of the amino acid tyrosine. It is a well-documented toxin with both local effects in the gut and systemic consequences.
-
Bacterial Source: 4-cresol is predominantly produced by Clostridioides difficile and is often used as a specific marker for its overgrowth.[2][9][15] The production provides C. difficile with a competitive advantage, as 4-cresol is bacteriostatic and can suppress the growth of other commensal gut bacteria.[16][17]
-
Mechanism of Action: The toxicity of 4-cresol is multifaceted.
-
Neurotransmitter Disruption: Like HPHPA, 4-cresol inhibits dopamine beta-hydroxylase, contributing to the disruption of the dopamine-to-norepinephrine ratio.[2]
-
Cellular Toxicity: It is known to induce cell death through apoptosis and necrosis, particularly at high concentrations.[18] It can damage cell membranes and has been shown to be cytotoxic to renal tubular cells.[18]
-
Uremic Toxin: In systemic circulation, 4-cresol (primarily as its conjugate, p-cresyl sulfate) binds strongly to albumin and is a recognized uremic toxin, accumulating in patients with chronic kidney disease.[15]
-
-
Clinical Relevance: High levels of 4-cresol are strongly associated with C. difficile infection (CDI) and the severity of its symptoms.[9][15] It is also implicated in the pathogenesis of renal failure and has been linked to neurological conditions like ASD.[15] While overwhelmingly viewed as toxic, some recent preclinical studies have suggested a paradoxical role in improving glucose homeostasis, indicating its biological effects may be complex and context-dependent.[15]
Comparative Analysis: HPHPA vs. 4-Cresol
While both metabolites originate from gut bacteria and impact the nervous system, they differ significantly in their origin, primary producing organisms, and the breadth of their toxic effects. An effective diagnostic approach requires measuring both, as an overgrowth of HPHPA-producing Clostridia can occur without the presence of C. difficile, and vice-versa.[9]
Table 1: Comparison of Physicochemical and Biological Properties
| Feature | HPHPA | 4-Cresol (p-cresol) |
| Precursor Amino Acid | Phenylalanine[2][6] | Tyrosine[15][16] |
| Primary Bacterial Source | C. sporogenes, C. botulinum[9][10] | Clostridioides difficile[2][9] |
| Key Enzyme Inhibited | Dopamine Beta-Hydroxylase (DBH)[2][10] | Dopamine Beta-Hydroxylase (DBH)[2] |
| Additional Toxic Effects | Primarily neurochemical disruption | General cellular toxicity (apoptosis/necrosis), uremic toxin, bacteriostatic to competing microbes[17][18] |
| Primary Clinical Marker For | General Clostridia overgrowth, associated with ASD/psychiatric disorders[8][9][10] | C. difficile infection, chronic kidney disease, ASD[9][15] |
Visualization of Biochemical Pathways
To fully appreciate their distinct roles, we can visualize their biosynthesis and mechanism of action.
Caption: Distinct amino acid origins of HPHPA and 4-Cresol.
Caption: Inhibition of Dopamine Beta-Hydroxylase by HPHPA and 4-Cresol.
Experimental Protocol: Quantification by UPLC-MS/MS
For drug development and clinical research, accurate quantification of HPHPA and 4-cresol is essential. The gold standard methodology is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers unparalleled sensitivity and specificity.[19][20]
Causality Behind Experimental Choices:
-
Chromatography: UPLC with a reverse-phase C18 column is chosen for its ability to effectively separate these moderately hydrophobic aromatic compounds from the complex biological matrix of urine or plasma.[21]
-
Mass Spectrometry: Tandem MS (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exquisite specificity. By selecting a specific precursor ion for each metabolite and monitoring for a unique product ion after fragmentation, chemical noise is virtually eliminated, allowing for precise quantification even at low concentrations.
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., 4-cresol-d8) is non-negotiable for trustworthy data.[19] These standards co-elute with the analyte and experience identical matrix effects and ionization suppression/enhancement. By calculating the ratio of the analyte to its internal standard, variations from sample preparation and instrument performance are normalized, ensuring the highest degree of accuracy.[19]
Step-by-Step Urine Analysis Protocol
Caption: UPLC-MS/MS workflow for HPHPA and 4-Cresol quantification.
UPLC Conditions (Example):
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[21]
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
MS/MS Conditions (Example):
-
Ionization: Electrospray Negative (ESI-)
-
MRM Transitions (Hypothetical):
-
HPHPA: Q1: 181.1 m/z -> Q3: 135.1 m/z
-
4-Cresol: Q1: 107.1 m/z -> Q3: 92.1 m/z[21]
-
Note: Specific transitions must be optimized for the instrument in use.
-
This self-validating system, through the inclusion of internal standards and a multi-point calibration curve, ensures that the generated data is both accurate and reproducible, which is the bedrock of trustworthy scientific inquiry.
Conclusion and Future Directions
HPHPA and 4-cresol are critical biomarkers for understanding the systemic impact of gut dysbiosis, particularly that involving Clostridium species. While they share a common mechanism of disrupting catecholamine metabolism, they are distinct in their microbial origins and toxicological profiles. 4-cresol serves as a potent marker for C. difficile and is a known cellular toxin, whereas HPHPA points to a broader overgrowth of other Clostridia and its effects are primarily linked to neurochemical imbalance.
For researchers in drug development and clinical diagnostics, the simultaneous quantification of both metabolites provides a more complete and actionable picture of a patient's gut-brain axis health than measuring either alone. Future research should focus on developing targeted therapies to mitigate the production of these metabolites and further elucidating the complex interplay between different microbial species and their downstream effects on host physiology.
References
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Mosaic Diagnostics. (2023). Clostridia Detection by the Organic Acids Test. [Link]
-
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-
Woeller, K. N. Clostridia Bacteria & the Link to ASD Behavior & Neurodevelopmental Problems. [Link]
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Dawson, L. F., et al. (2018). Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. ResearchGate. [Link]
-
Gibson, R., et al. (2016). Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study. PubMed Central. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Cresols. NCBI Bookshelf. [Link]
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Dawson, L. F., et al. (2018). Para-cresol production by Clostridium difficile affects microbial diversity and membrane integrity of Gram-negative bacteria. PLOS Pathogens. [Link]
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Argou-Cardozo, I., & Zeidán-Chuliá, F. (2018). Clostridium Bacteria and Autism Spectrum Conditions: A Systematic Review and Hypothetical Contribution of Environmental Glyphosate Levels. PubMed Central. [Link]
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Appanna, V. P., et al. (2009). Measurement of phenol and p-cresol in urine and feces using vacuum microdistillation and high-performance liquid chromatography. PubMed. [Link]
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Li, Q., et al. (2017). The Gut Microbiota and Autism Spectrum Disorders. Frontiers in Cellular Neuroscience. [Link]
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Zhang, B., et al. (2024). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology. [Link]
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Kandasamy, R., et al. (2018). Improvised method for urinary p-cresol detection and measurement using high performance liquid chromatography/mass spectrometry. ResearchGate. [Link]
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Theriot, C. M., et al. (2021). Fecal Metabolite Quantitation for Rapid Assessment of the Gut Microbiome. bioRxiv. [Link]
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Selmer, T., & Soutourina, O. (2019). Clostridioides difficile para-Cresol Production Is Induced by the Precursor para-Hydroxyphenylacetate. Journal of Bacteriology. [Link]
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Barroso, M., et al. (2021). Targeted mass spectrometry method for the determination of multiple gut-microbiota metabolites in human plasma. Talanta. [Link]
-
Shaw, W. (2010). Increased urinary excretion of a 3-(3-hydroxyphenyl)- 3-hydroxypropionic acid (HPHPA),an abnormal phenylalanine metabolite of Clostridia spp. in the gastrointestinal tract, in urine samples from patients with autism and schizophrenia. ResearchGate. [Link]
-
Shaw, W. (2017). Inhibition of the Beta-oxidation Pathway of Fatty Acids and Dopamine- Beta-hydroxylase by Phenyl Derivatives of Short- Chain Fatty Acids from Gastrointestinal Clostridia Bacteria is a (the) Major Cause of Autism. PubMed. [Link]
-
U.S. Environmental Protection Agency. (2010). Provisional Peer-Reviewed Toxicity Values for 4-Methylphenol (p-Cresol). [Link]
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Advait Bio. (2022). Clostridia infection and Hyperactivity connection in Autism/ADHD/ASD. [Link]
-
Lee, S., et al. (2022). Development of a Specialized Method for Simultaneous Quantification of Functional Intestinal Metabolites by GC/MS-Based Metabolomics. Taylor & Francis Online. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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